2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine

Description

Chemical Identity and Nomenclature

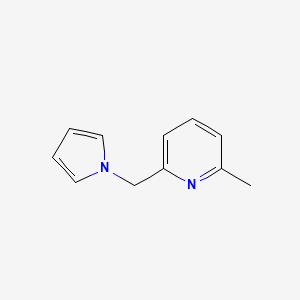

2-Methyl-6-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group at position 2 and a pyrrol-1-ylmethyl group at position 6. Its molecular formula is C₁₁H₁₂N₂ , with a molecular weight of 172.23 g/mol and a CAS Registry Number of 1251105-57-3 . Structurally, the compound combines the electronic properties of pyridine (aromatic, electron-deficient) and pyrrole (aromatic, electron-rich), creating a bifunctional system with potential for diverse reactivity.

Table 1: Key Identifiers and Properties

Historical Context in Heterocyclic Chemistry

The development of this compound is rooted in the broader exploration of nitrogen-containing heterocycles. Pyridine, first isolated from coal tar in the 19th century, became a cornerstone of synthetic chemistry due to its stability and versatility. Pyrrole, detected in 1834, gained prominence for its role in biological systems (e.g., heme and chlorophyll). The synthesis of hybrid structures like this compound reflects advancements in coupling methodologies that enable precise functionalization of aromatic rings.

Structural Relationship to Pyridine and Pyrrole Derivatives

The compound’s structure diverges from simpler pyridine derivatives (e.g., 2-methylpyridine) through the addition of a pyrrol-1-ylmethyl substituent. This modification introduces steric and electronic complexity:

- Pyridine Core : Positions 2 and 6 are substituted, altering π-electron density and directing electrophilic substitution.

- Pyrrol-1-ylmethyl Group : The methylene bridge links the pyrrole’s nitrogen atom to the pyridine ring, enabling coordination or hydrogen bonding.

Figure 1: Comparative Structures

| Compound | Substituents | Key Feature |

|---|---|---|

| This compound | Methyl (C2), Pyrrol-1-ylmethyl (C6) | Bifunctional coordination sites |

| 2-(1H-Pyrrol-1-ylmethyl)pyridine | Pyrrol-1-ylmethyl (C2) |

Properties

IUPAC Name |

2-methyl-6-(pyrrol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-5-4-6-11(12-10)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPXERHFIAKMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259531 | |

| Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251105-57-3 | |

| Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251105-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for Pyridine Derivatives

Pyridine rings can be synthesized by several classical and modern methods, which provide the foundation for preparing substituted pyridines such as 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine:

Among these, potassium carbonate (K₂CO₃)-mediated cyclization and rearrangement of γ,δ-alkynyl oximes have been reported to efficiently produce substituted pyridines under mild conditions, with yields up to 74% for 2,6-disubstituted pyridines.

Introduction of the Pyrrol-1-ylmethyl Group

The key functionalization step to obtain this compound is the attachment of the pyrrole ring via a methylene linker at the 6-position of the pyridine ring. This can be achieved by:

N-alkylation of pyrrole with a suitable bromomethylpyridine derivative : For example, alkylation of pyrrole with 6-(bromomethyl)-2-methylpyridine under controlled conditions yields the N-alkylated product as the major isomer. This method involves reacting the pyrrole nitrogen with the bromomethyl group on the pyridine ring to form the N-(pyrrol-1-ylmethyl) linkage.

Use of nucleophilic substitution reactions : The bromomethyl group on the pyridine ring can be displaced by the nucleophilic pyrrole nitrogen in the presence of a base and suitable solvent such as dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

Detailed Preparation Method from Literature

A representative preparation involves the following steps:

Step 1: Synthesis of 6-(Bromomethyl)-2-methylpyridine

- Starting from 2-methylpyridine, bromination at the 6-methyl position is performed to introduce the bromomethyl group.

- Typical reagents include N-bromosuccinimide (NBS) under radical conditions or other brominating agents.

- The reaction is carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures.

Step 2: N-Alkylation with Pyrrole

- The bromomethylpyridine intermediate is reacted with pyrrole in the presence of a base like potassium carbonate or triethylamine.

- Solvents such as DMF or NMP are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- The reaction is typically conducted under nitrogen atmosphere to avoid oxidation of pyrrole.

- Temperature control (often 0 °C to room temperature) is critical to minimize side reactions.

Step 3: Purification

- The crude product is purified by extraction with organic solvents such as ethyl acetate.

- Washing with brine (e.g., 25% NaCl solution) removes inorganic impurities.

- Drying over anhydrous sodium sulfate and concentration under reduced pressure yields the crude product.

- Final purification is achieved by recrystallization or chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 2-methylpyridine | NBS, radical initiator (e.g., AIBN) | Dichloromethane | 0 °C to room temp | 70-85 | Control to avoid overbromination |

| N-Alkylation with Pyrrole | Pyrrole, K₂CO₃ or Et₃N | DMF or NMP | 0 °C to RT | 80-95 | Nitrogen atmosphere preferred |

| Purification | Extraction, washing, drying, recrystallization | Ethyl acetate | Ambient | - | Purity >95% by NMR and HPLC |

Alternative Synthetic Approaches

Reductive amination : Using 6-formyl-2-methylpyridine and pyrrole under reductive amination conditions with reducing agents like sodium triacetoxyborohydride (NaHB(OAc)₃) can form the pyrrol-1-ylmethyl linkage.

Copper-catalyzed coupling : Copper(I) catalysts such as copper(I) chloride can facilitate C-N bond formation between halogenated pyridine derivatives and pyrrole under heating (100–160 °C) in polar aprotic solvents like DMF.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation with bromomethylpyridine | 6-(Bromomethyl)-2-methylpyridine, pyrrole, base | DMF, 0 °C to RT, inert atmosphere | High yield, straightforward | Requires bromomethyl intermediate |

| Reductive amination | 6-Formyl-2-methylpyridine, pyrrole, NaHB(OAc)₃ | Mild conditions, room temp | Avoids halogenated intermediates | More steps, sensitive reagents |

| Copper-catalyzed coupling | Halogenated pyridine, pyrrole, Cu(I) catalyst | 100–160 °C, DMF, nitrogen | Catalytic, scalable | High temperature, longer time |

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Halogens (e.g., bromine), sulfonyl chlorides; reactions are conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Piperidine derivatives.

Substitution: Halogenated or sulfonylated derivatives of the compound.

Scientific Research Applications

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules.

Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The pyridine and pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methylene bridge provides flexibility, allowing the molecule to adopt different conformations and interact with diverse targets.

Comparison with Similar Compounds

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

- Substituents : Phenylethynyl group at the 6-position.

- Molecular Weight : ~183.22 g/mol (C₁₄H₁₁N).

- Pharmacology: A potent, selective noncompetitive mGluR5 antagonist with neuroprotective effects. Reduces traumatic neuronal injury by antagonizing NMDA receptors in vitro and in vivo .

- Applications : Used in studies on addiction, anxiety, and neurodegenerative diseases .

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

- Substituents : Thiazole-ethynyl group at the 3-position.

- Pharmacology: High selectivity for mGluR5, with improved pharmacokinetic properties over MPEP. Reduces ethanol self-administration in mice .

Paroxetine (3-(4-(Phenylmethyl)phenyl)-2-methyl-6-(piperidin-1-yl)pyridine)

- Substituents : Piperidinyl and benzyl groups.

- Pharmacology: A selective serotonin reuptake inhibitor (SSRI) targeting CYP2D6 and CYP3A4 enzymes. Demonstrates how pyridine derivatives can diverge into non-glutamatergic pathways .

Triazole-Substituted Pyridines (e.g., Compound 31)

- Substituents : 5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl group.

Physicochemical and Pharmacokinetic Comparisons

Key Observations:

- Substituent Impact : Ethynyl-linked aromatic groups (e.g., MPEP, MTEP) enhance mGluR5 antagonism, while bulkier groups like piperidinyl (Paroxetine) shift activity to serotonin pathways.

- Solubility : The hydrochloride salt of 2-methyl-6-(pyrrolidin-1-yl)pyridine suggests strategies to improve bioavailability compared to the neutral pyrrole analog .

- Synthetic Accessibility : Triazole derivatives (e.g., Compound 31) are synthesized in high yields (~67–81%) via hydrazine reactions, whereas MPEP/MTEP require more complex alkynylation steps .

Biological Activity

2-Methyl-6-(1H-pyrrol-1-ylmethyl)pyridine is an organic compound that features a unique substitution pattern on its pyridine ring, which may enhance its biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C${10}$H${10}$N$_{2}$. The structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a pyrrole moiety connected via a methylene bridge. This configuration contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed potent inhibition against various strains of bacteria, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have shown that pyridine derivatives can induce apoptosis in cancer cell lines. For instance, one derivative exhibited an IC$_{50}$ value in the range of 19–29 µg/mL against several human tumor cell lines, indicating promising anticancer activity . Molecular docking studies further suggest that these compounds may interact effectively with key proteins involved in cancer cell proliferation.

Neuropharmacological Effects

Preliminary studies have explored the neuropharmacological effects of related compounds. For example, some derivatives have demonstrated sedative and anxiolytic properties in animal models, affecting locomotor activity and inducing anxiolytic behaviors at specific doses . This suggests that this compound could have similar effects worth investigating further.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The following table summarizes key structural features and their potential impact on biological activities:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Methyl group at the 2-position | Enhances lipophilicity and membrane permeability |

| Pyrrole moiety at the 6-position | Contributes to receptor binding affinity |

| Methylene bridge | Influences molecular conformation and interaction dynamics |

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

- Antiviral Activity : A study evaluated pyrrole-containing derivatives for their efficacy against respiratory syncytial virus (RSV). Certain compounds displayed excellent antiviral activity alongside favorable pharmacokinetic profiles .

- Antitumor Efficacy : In vivo studies using mouse xenograft models demonstrated that specific derivatives exhibited significant tumor growth inhibition, supporting their potential as anticancer agents .

- Neuropharmacological Assessment : Research on analogs indicated that modifications in the pyridine structure could lead to enhanced sedative effects, suggesting a therapeutic avenue for anxiety disorders .

Q & A

Q. What are the primary biochemical targets of 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine in neuronal studies?

This compound is structurally related to 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-characterized negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5) . Methodologically, receptor binding affinity is determined via radioligand displacement assays using [³H]MPEP or [³H]methoxyPEPy as competitive ligands. Electrophysiological studies (e.g., measuring mGluR5-mediated calcium mobilization in HEK293 cells) further validate its antagonistic activity. Weak off-target interactions with NMDA receptors have been reported, requiring cross-validation using NMDA-selective antagonists like MK-801 in functional assays .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthetic protocols for this compound are limited in the literature, analogous derivatives (e.g., MPEP) are synthesized via Sonogashira coupling between 2-methyl-6-bromopyridine and terminal alkynes under palladium catalysis . For pyrrol-1-ylmethyl substitution, nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between pyridine halides and pyrrole derivatives may be utilized. Critical reaction conditions include inert atmospheres (N₂/Ar), anhydrous solvents (THF, DMF), and temperatures ranging from 60–100°C. Purification typically involves column chromatography or recrystallization .

Q. Which in vitro assays are recommended to assess its pharmacokinetic properties?

- Metabolic stability: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .

- Plasma protein binding: Use equilibrium dialysis or ultrafiltration followed by mass spectrometry .

- CYP inhibition: Screen against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates .

Advanced Research Questions

Q. How do conflicting reports on NMDA receptor modulation impact experimental design in neuroprotection studies?

While this compound is primarily an mGluR5 antagonist, weak NMDA receptor inhibition has been observed in some studies . To resolve contradictions:

- Use receptor-specific knockout models (e.g., mGluR5⁻/⁻ mice) to isolate NMDA effects.

- Employ calcium imaging in primary neuronal cultures with NMDA-selective agonists (e.g., NMDA + glycine) to quantify off-target activity.

- Validate findings with dual mGluR5/NMDA antagonists (e.g., MPEP + dizocilpine) in traumatic brain injury (TBI) models .

Q. What methodological considerations are critical when comparing neuroprotective efficacy across animal models?

- Dose-response calibration: Align doses with mGluR5 receptor occupancy (e.g., <50% occupancy at <2.5 mg/kg vs. >80% at >3.2 mg/kg) using PET tracers like [¹¹C]ABP688 .

- Temporal effects: Administer compounds at varying post-injury intervals (e.g., 30 min vs. 6 hrs post-TBI) to assess therapeutic windows .

- Species variability: Account for interspecies differences in metabolic clearance (e.g., murine vs. primate CYP450 isoforms) using allometric scaling .

Q. How do metabolic pathways influence bioavailability in neuropharmacological studies?

The compound undergoes Phase I oxidation (via CYP2C19/CYP3A4) to hydroxylated metabolites and Phase II glucuronidation , reducing CNS penetration . Key strategies include:

- Co-administration with CYP inhibitors (e.g., ketoconazole) to prolong half-life.

- Formulating prodrugs with enhanced blood-brain barrier permeability (e.g., ester prodrugs cleaved by neuronal esterases).

- Monitoring metabolite activity using cerebrospinal fluid (CSF) sampling in non-human primates .

Contradictory Data Analysis

Q. How can researchers address discrepancies in its neuroprotective mechanisms reported across studies?

- Mechanistic redundancy: Use siRNA knockdown of mGluR5 vs. NMDA receptors in vitro to identify dominant pathways.

- Transcriptomic profiling: Compare gene expression patterns (RNA-seq) in treated vs. untreated neuronal models to pinpoint downstream effectors (e.g., BDNF, caspase-3) .

- Meta-analysis: Aggregate data from published studies (e.g., Folsom et al., 2019) to identify dose- or model-dependent trends .

Methodological Best Practices

Q. What controls are essential in electrophysiological studies assessing synaptic plasticity?

- Positive controls: Apply mGluR5 agonist (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) to confirm receptor functionality.

- Negative controls: Use mGluR5⁻/⁻ brain slices or selective antagonists (e.g., MTEP) to validate specificity.

- Artifact mitigation: Include vehicle controls (DMSO/saline) to rule out solvent effects on long-term potentiation (LTP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.